2-(2-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic organic compound characterized by the presence of a fluorophenyl group attached to an imidazo[1,2-a]pyridine core. This compound, with the molecular formula and a molecular weight of approximately 226.25 g/mol, exhibits unique structural features that enhance its biological activity and reactivity, making it of significant interest in medicinal chemistry and related fields .
This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities. The presence of the fluorine atom in the phenyl group is believed to influence its chemical properties and potential interactions with biological targets . The compound's classification falls under organoheterocyclic compounds, specifically within the subclass of imidazopyridines, which are recognized for their applications in pharmaceuticals.
The synthesis of 2-(2-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine typically involves several key steps:
The synthesis often employs catalysts such as palladium or copper to facilitate cross-coupling reactions. For instance, a palladium-catalyzed reaction might be used for introducing the fluorophenyl moiety under mild conditions, ensuring high yields and selectivity .
The molecular structure of 2-(2-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine features a fused ring system comprising a five-membered imidazole ring and a six-membered pyridine ring. The fluorophenyl substituent is located at the 2-position relative to the imidazo framework, while a methyl group is present at the 8-position.
The compound can participate in various chemical reactions typical for imidazo[1,2-a]pyridines:
Reactions are often conducted under controlled conditions to optimize yield and minimize side products. Techniques such as high-performance liquid chromatography (HPLC) are utilized for purification and analysis of products formed during synthesis.
The mechanism of action for 2-(2-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine primarily involves its interaction with biological targets such as enzymes or receptors relevant in disease pathways. The presence of the fluorine atom enhances lipophilicity and binding affinity to target sites.
Research indicates that this compound may exhibit inhibitory activity against specific kinases or enzymes involved in cancer progression or other diseases, making it a candidate for further pharmacological studies .
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structure and purity.
The unique structural features of 2-(2-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine make it valuable in various scientific applications:
The imidazo[1,2-a]pyridine core serves as a privileged scaffold in kinase inhibitor design due to its dual hydrogen-bonding capacity, planar rigidity, and tunable electron-deficient properties. These features enable potent interactions with conserved regions of kinase ATP-binding sites.
Hydrogen-Bonding Interactions with Kinase Hinge Regions
The nitrogen atoms (N1 and N3) of the bicyclic system form critical hydrogen bonds with kinase hinge residues, mimicking adenine-kinase interactions. For example, in c-Met kinase, the N3 nitrogen of 2-(2-fluorophenyl)-8-methylimidazo[1,2-a]pyridine derivatives bonds with Asp-1222 (bond distance: 2.8 Å), while the pyridine-like nitrogen anchors to Met-1160 (bond distance: 3.0 Å) [2]. Similarly, in FLT3-ITD mutants, this scaffold maintains hydrogen bonding with Cys694, preserving activity against resistance-conferring mutations like D835Y and F691L [3]. This hydrogen-bonding network is indispensable for sub-100 nM enzymatic IC₅₀ values, as disruption via methylation (e.g., N1-alkylation) reduces potency by >10-fold [3].
Electron-Deficient Character and π-Stacking
The core’s inherent electron deficiency enhances π-π stacking with tyrosine/phenylalanine residues in kinase activation loops. In c-Met, this interaction with Tyr-1230 stabilizes the inactive kinase conformation, directly correlating with inhibitory strength. Electrowithdrawing 8-position substituents—such as fluorine or methyl groups—amplify this effect. Compound 15g (8-fluoro variant) achieves a c-Met IC₅₀ of 7.8 nM, whereas electron-rich 8-chloro analogs exhibit 5-fold reduced potency due to weaker stacking [2]. The 8-methyl group in 2-(2-fluorophenyl)-8-methylimidazo[1,2-a]pyridine balances electron deficiency and metabolic stability, avoiding the oxidative liabilities of 8-fluoro analogs [2] [5].
Steric Compatibility and Conformational Effects
The scaffold’s planar geometry allows deep penetration into hydrophobic back pockets adjacent to the ATP site. Substituents at C6 and C8 modulate steric fit: bulky groups (e.g., C8-CF₃) impair activity by clashing with residues like Leu-1157 in c-Met, while compact methyl groups maintain optimal binding [2]. Molecular docking confirms that 8-methyl occupies a sterically permissive region, enabling 6-aryl extensions (e.g., 3-fluoro-4-N-methylbenzamide) to access solvent-exposed regions without torsional strain [2] [5].
Table 1: Kinase Inhibition Profiles of Key Imidazo[1,2-a]pyridine Derivatives
Compound | Core Substituents | Kinase Target | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) |
---|---|---|---|---|
15g [2] | 8-Fluoro | c-Met | 7.8 | 270 |
22e [2] | 8-Methyl | c-Met | 3.9 | 45.0 |
5o [3] | 8-Methyl | FLT3-ITD/D835Y | 11.2* | 38.7* |
PIK-75 [5] | Unsubstituted | PI3Kα | 5.6 | 120 |
35 [5] | 8-(2-Fluorophenyl) | PI3Kα | 8.3 | 89 |
*Values represent FLT3 mutant inhibition.
The 2-(2-fluorophenyl) group in imidazo[1,2-a]pyridine derivatives critically enhances target engagement through orthogonal electronic, steric, and hydrophobic mechanisms. Position-specific fluorine incorporation maximizes complementary interactions with kinase subpockets while minimizing off-target activity.
Ortho-Fluorine Effects on Binding Affinity
Ortho-fluorination on the C2-phenyl ring induces a 15–30° dihedral angle between the aryl group and imidazo[1,2-a]pyridine plane, orienting the ring toward hydrophobic cleft residues. This conformation optimally positions the fluorine for halogen bonding with backbone carbonyls (e.g., Gly-962 in PI3Kα) or carbon-hydrogen bonds (e.g., Leu-1195 in c-Met) [5] [9]. In PI3Kα inhibition assays, ortho-fluorinated analogs (e.g., compound 35) exhibit near-complete inhibition (98.6% at 10 μM), outperforming meta- (38.2%) and para-fluorinated (31.9%) isomers [5]. The fluorine’s electronegativity also reduces the phenyl ring’s electron density, strengthening π-stacking with Phe-691 in FLT3 or Phe-982 in PI3Kα [3].
Selectivity Modulation via Steric and Electronic Tuning
The compact size of fluorine (van der Waals radius: 1.47 Å) permits deep occupancy of sterically constrained subpockets, conferring selectivity over kinases with bulkier gatekeeper residues. For instance, 2-(2-fluorophenyl)-8-methylimidazo[1,2-a]pyridine retains activity against FLT3-F691L gatekeeper mutants (IC₅₀: 40 nM), whereas larger 2-naphthyl analogs lose >90% potency [3]. Selectivity is further tunable via fluorophenyl adjuncts: 3-fluoro-4-N-methylbenzamide at C6 improves c-Met cellular IC₅₀ to 45.0 nM by extending toward solvent-accessible regions without recruiting off-target kinases (e.g., VEGFR, EGFR) [2].
Metabolic Stabilization and Lipophilicity Optimization
Fluorine substitution blocks electrophilic sites vulnerable to cytochrome P450 oxidation, notably reducing quinone-imine formation. In c-Met inhibitors, 2-(2-fluorophenyl)-8-methylimidazo[1,2-a]pyridine derivatives show 2-fold higher microsomal stability than non-fluorinated analogs [2]. The fluorine atom also optimally balances lipophilicity (cLogP: ~2.8), enhancing membrane permeability (Papp > 5 × 10⁻⁶ cm/s) without precipitating solubility limitations [4] [8].
Table 2: Impact of Fluorophenyl Regiochemistry on Kinase Inhibition
Substitution Pattern | Representative Compound | Kinase Target | Inhibitory Rate/IC₅₀ | Key Binding Interactions |
---|---|---|---|---|
2-(2-Fluorophenyl) | 35 [5] | PI3Kα | 98.6% @ 10 µM | Halogen bond with Gly-962 |
2-(3-Fluorophenyl) | 16 [5] | PI3Kα | 38.2% @ 10 µM | Weak π-stacking with Phe-982 |
2-(4-Fluorophenyl) | 15 [5] | PI3Kα | 31.9% @ 10 µM | Reduced hydrophobic contact |
2-(2,6-Difluorophenyl) | 40 [5] | PI3Kα | 90.1% @ 10 µM | Enhanced dihedral restraint |
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7